molecular formula C25H20FNO5 B2754178 2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030095-86-3

2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2754178
CAS RN: 1030095-86-3
M. Wt: 433.435
InChI Key: HXUHSVUVELVBHF-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a complex organic molecule. It contains several functional groups, including a fluorophenoxy group, a methoxyphenyl group, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, the ether groups could undergo reactions with strong acids, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Complex Molecular Structures

Researchers have developed methods for synthesizing complex molecular structures, such as proerythrinadienones and morphinandienones, through phenolic oxidative coupling and photochemical reactions. These synthetic routes involve intricate reactions showcasing the versatility of phenolic and isoquinoline derivatives in constructing polycyclic compounds (Kametani et al., 1971).

Regioselective Synthesis Techniques

Innovative regioselective synthesis techniques have been applied to isoquinoline derivatives, yielding ethoxycarbonylmethylated compounds. Such methodologies underscore the potential for creating novel compounds with significant biological activities (Diaba et al., 2000).

Anticancer Activity

New quinazolinone-based derivatives have been synthesized and evaluated for their anticancer potential. These compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, indicating their promise as effective anti-cancer agents (Riadi et al., 2021).

Fluorophore Synthesis for Biomedical Analysis

Compounds like 6-Methoxy-4-quinolone have been synthesized as novel fluorophores with strong fluorescence across a wide pH range, demonstrating significant stability and utility in biomedical analysis (Hirano et al., 2004).

Antibacterial Agents

Quinolonecarboxylic acids and their derivatives have been investigated for their antibacterial properties, contributing to the development of new antimicrobial agents with improved efficacy and safety profiles (Chou et al., 2010).

Crystal Structure and DFT Studies

The crystal structure and theoretical studies of related compounds have provided insights into their molecular configurations and interactions. These findings are crucial for understanding the compound's reactivity and potential applications in drug design (Baba et al., 2019).

Safety and Hazards

As with any chemical compound, handling “2-(4-Fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards would be .

Future Directions

The study and application of this compound could potentially be a topic of future research, particularly if it shows promising biological activity. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

2-(4-fluorophenoxy)ethyl 2-(3-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO5/c1-30-20-6-4-5-18(15-20)27-16-23(21-7-2-3-8-22(21)24(27)28)25(29)32-14-13-31-19-11-9-17(26)10-12-19/h2-12,15-16H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUHSVUVELVBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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